molecular formula C21H26FN3O3 B2442880 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide CAS No. 1049412-43-2

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2442880
CAS RN: 1049412-43-2
M. Wt: 387.455
InChI Key: VWUBAZDCYLCTPP-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide, commonly known as FPEA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEA belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties that make it a potential candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

A series of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid, including compounds related to the chemical structure , has been synthesized and evaluated for their anticonvulsant activity. This research highlights the potential application of these compounds in treating epilepsy. Preliminary pharmacological results indicated significant protection in animal models of epilepsy, demonstrating the relevance of these compounds in medicinal chemistry research focused on neurological conditions (Obniska et al., 2015).

Advanced Synthesis Techniques

The development of advanced synthesis techniques for similar compounds has been explored, showcasing methods for improving yield and reproducibility. For instance, the scale-up synthesis of the dopamine uptake inhibitor GBR-12909 demonstrates the application of robust processes for the preparation of such compounds, aligning with environmental sustainability goals and efficiency improvements (Ironside et al., 2002).

Potential in Neuroprotective Activities

The synthesis and evaluation of compounds for their neuroprotective activities, particularly against ischemic conditions, signify another crucial application area. Cinnamide derivatives, structurally related to the target compound, have demonstrated effective activities against neurotoxicity induced by glutamine in PC12 cells. This suggests a potential therapeutic avenue for conditions characterized by neurotoxicity or cerebral ischemia (Jian-gang Zhong et al., 2018).

Serotonin Receptor Studies

Exploratory studies on serotonin receptor antagonists provide insights into the psychiatric and neurological implications of related compounds. Research involving radiolabeled antagonists for PET studies of serotonin receptors indicates the utility of these compounds in advancing our understanding of serotonergic neurotransmission, potentially guiding the development of new treatments for psychiatric disorders (Plenevaux et al., 2000).

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3/c1-27-19-3-2-4-20(15-19)28-16-21(26)23-9-10-24-11-13-25(14-12-24)18-7-5-17(22)6-8-18/h2-8,15H,9-14,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUBAZDCYLCTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide

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